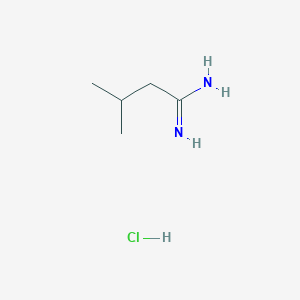

3-Methylbutanimidamide hydrochloride

Beschreibung

The exact mass of the compound 3-Methylbutanimidamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylbutanimidamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbutanimidamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-methylbutanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMBJSDZFDGMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596966 | |

| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57297-27-5 | |

| Record name | Butanimidamide, 3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57297-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbutanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylbutanimidamide hydrochloride IUPAC name

<-3ad-3ag-3a-2ad-2ag-2a>### An In-Depth Technical Guide to 3-Methylbutanimidamide Hydrochloride

This guide provides a comprehensive technical overview of 3-Methylbutanimidamide Hydrochloride, a valuable chemical intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis, properties, and significant applications, particularly within medicinal chemistry.

Core Chemical Identity

3-Methylbutanimidamide hydrochloride is the salt form of 3-methylbutanimidamide, an aliphatic amidine. The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which is often advantageous for laboratory use.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-methylbutanimidamide;hydrochloride [1]. It is also commonly referred to by synonyms such as isovaleramidine hydrochloride and 3-methyl-butyramidine HCl[1][2].

The chemical structure consists of a 3-methylbutyl group attached to a carboximidamide functional group, which is protonated and paired with a chloride counter-ion.

Chemical Formula: C₅H₁₃ClN₂[1][3]

Molecular Weight: 136.62 g/mol [3]

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methylbutanimidamide hydrochloride is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClN₂ | [1][3] |

| Molecular Weight | 136.62 g/mol | [3] |

| Appearance | Solid | [3] |

| CAS Number | 57297-27-5 | [1][3] |

| InChI Key | SYMBJSDZFDGMCY-UHFFFAOYSA-N | [1][3] |

Synthesis and Mechanism

The synthesis of amidines, including 3-methylbutanimidamide, is a well-established area of organic chemistry. The most classical and direct route is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a Pinner salt), followed by reaction with ammonia or an amine[4][5].

The Pinner Reaction Pathway

The Pinner reaction provides a reliable method for converting nitriles into amidines[4][5]. The causality behind this multi-step process is rooted in the electrophilic activation of the nitrile by an acid catalyst.

Step 1: Formation of the Imidate Salt (Pinner Salt) The synthesis begins with the reaction of 3-methylbutanenitrile (isovaleronitrile) with an alcohol, such as ethanol, under anhydrous acidic conditions, typically using dry hydrogen chloride gas. The acid protonates the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon, which is then attacked by the alcohol. This forms an alkyl imidate hydrochloride, also known as a Pinner salt[4][6][7].

Step 2: Conversion to the Amidine The isolated or in-situ generated Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the imino carbon of the imidate and displacing the alkoxy group to form the final amidine hydrochloride product[4][5]. The use of anhydrous conditions in the first step is critical to prevent the hydrolysis of the imidate to an ester[6].

Caption: Workflow for the Pinner synthesis of 3-Methylbutanimidamide HCl.

Detailed Experimental Protocol: Pinner Synthesis

This protocol describes a self-validating system for the synthesis of 3-Methylbutanimidamide hydrochloride. Each step includes controls and checkpoints to ensure the reaction proceeds as expected.

Materials:

-

3-Methylbutanenitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride Gas

-

Anhydrous Diethyl Ether

-

Ammonia (as a solution in ethanol or as a gas)

-

Round-bottom flask with a gas inlet tube and drying tube

-

Magnetic stirrer

Procedure:

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Initial Reaction Mixture: Charge the flask with 3-methylbutanenitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether.

-

Acidification: Cool the mixture to 0°C in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 10°C[6]. Continue the HCl addition until the solution is saturated.

-

Imidate Formation: Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for 12-24 hours. The ethyl 3-methylbutanimidate hydrochloride (Pinner salt) will typically precipitate as a white crystalline solid.

-

Isolation of Imidate (Optional but recommended for purity): Collect the Pinner salt by filtration under anhydrous conditions. Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials.

-

Ammonolysis: Prepare a solution of the crude or purified Pinner salt in anhydrous ethanol. Cool this solution to 0°C and add a saturated solution of ammonia in ethanol (approx. 3-5 eq). Alternatively, bubble ammonia gas through the solution.

-

Product Formation: Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation and Purification: Ammonium chloride will precipitate during the reaction. Remove it by filtration. Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-Methylbutanimidamide hydrochloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Applications in Drug Discovery and Medicinal Chemistry

The amidine functional group is a significant pharmacophore in medicinal chemistry, recognized for its ability to act as a strong hydrogen bond donor and a bioisostere for various functional groups.[8] Amidines are found in a wide array of therapeutic agents with antibacterial, antiviral, antifungal, and antiparasitic activities[8].

Role as a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Alkaloid-like molecules and other nitrogen-containing heterocycles, which can be synthesized from amidine precursors, often exhibit this property[9][10]. 3-Methylbutanimidamide hydrochloride can serve as a versatile building block in the synthesis of more complex molecules for drug discovery libraries[9]. The aliphatic, branched nature of its isobutyl group can provide favorable steric and lipophilic interactions within protein binding pockets.

Precursor for Heterocyclic Synthesis

Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrimidines, imidazoles, and triazines[11]. These heterocyclic systems are core components of numerous approved drugs. For example, the anticancer drug Imatinib contains a pyrimidine ring that could potentially be synthesized from an appropriate amidine precursor[11]. The logical flow from a simple amidine to a complex, biologically active heterocycle is a cornerstone of modern synthetic medicinal chemistry.

Caption: Applications of 3-Methylbutanimidamide HCl in drug discovery.

Assay Protocol: Screening for Acetylcholinesterase (AChE) Inhibitory Activity

Given that amidine-containing, alkaloid-like molecules have been screened for AChE inhibitory activity, this protocol outlines a general method for assessing the potential of novel compounds derived from 3-methylbutanimidamide hydrochloride as AChE inhibitors[9]. This assay is based on the Ellman's method.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds derived from 3-methylbutanimidamide hydrochloride

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare stock solutions of ATCI and DTNB in phosphate buffer.

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO), then dilute further in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

To each well, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer.

-

Add 25 µL of the AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

-

Initiation of Reaction:

-

Add 50 µL of DTNB solution to each well.

-

Add 50 µL of ATCI solution to initiate the reaction.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

-

Conclusion

3-Methylbutanimidamide hydrochloride is a chemical compound with a well-defined structure and accessible synthetic routes. Its true value for researchers in drug development lies in the utility of the amidine functional group. As a robust building block for creating diverse molecular libraries and as a precursor to potent heterocyclic pharmacophores, it represents a key starting material for the exploration of new chemical space in the quest for novel therapeutic agents. The protocols and data presented herein provide a solid foundation for its synthesis and application in a research setting.

References

-

Amidine synthesis by imidoylation - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Pinner reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

3-Methylbutanimidamide hydrochloride | C5H13ClN2 | CID 18967932 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

Catalyst-Free, Three-Component Synthesis of Amidinomaleimides - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Recent applications of click chemistry in drug discovery - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne–Isocyanide Adduct with Weak Nucleophiles | Organic Letters - ACS Publications . ACS Publications. Available at: [Link]

-

Alkaloid-like molecules for drug discovery | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

-

Molybdenum(III) Amidinate: Synthesis, Characterization, and Vapor Phase Growth of Mo-Based Materials - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

An Improved Method for the Preparation of Amidines via Thiophenylimidic Esters . Organic Chemistry Portal. Available at: [Link]

-

The Chemistry of the Amidines. | Chemical Reviews - ACS Publications . ACS Publications. Available at: [Link]

-

Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and activity of a potent N-methyl-D-aspartic acid agonist, trans-1-aminocyclobutane-1,3-dicarboxylic acid, and related phosphonic and carboxylic acids - PubMed . National Center for Biotechnology Information. Available at: [Link]

-

Innovative Click Chemistry Method Revolutionizes Drug Development | Lab Manager . Lab Manager. Available at: [Link]

-

Synthesis of amidines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines via the N-(Pyridin-2-yl)iminonitriles as Intermediates - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Amidines and its application to heterocycles synthesis - ResearchGate . ResearchGate. Available at: [Link]

-

Applications of click chemistry in drug discovery | PPTX - Slideshare . Slideshare. Available at: [Link]

-

Pinner Reaction - SynArchive . SynArchive. Available at: [Link]

-

Amidine - chemeurope.com . ChemEurope.com. Available at: [Link]

-

3-Dimethylamino-2-methylpropyl chloride hydrochloride-4261-67-0 . Available at: [Link]

-

An Overview of Some Imidates Derivatives with Anti-microbial Activity - Research and Reviews . Research and Reviews. Available at: [Link]

-

3-Methylbutanamide | C5H11NO | CID 10930 - PubChem . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. 3-Methylbutanimidamide hydrochloride | C5H13ClN2 | CID 18967932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-butyramidine HCl | 57297-27-5 [m.chemicalbook.com]

- 3. 3-Methylbutanimidamide hydrochloride | CymitQuimica [cymitquimica.com]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rroij.com [rroij.com]

- 8. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Handling of 3-Methylbutanimidamide Hydrochloride

Executive Summary

3-Methylbutanimidamide hydrochloride (CAS: 57297-27-5), also known as Isovaleramidine hydrochloride , is a critical C5-amidine building block used primarily in the synthesis of imidazole and pyrimidine heterocycles.[1] As a hydrochloride salt of a strong base (amidine pKa ≈ 11–12), its solubility profile is dominated by ionic interactions and hydrogen bonding.

This guide provides a technical analysis of its solubility behavior, critical handling protocols for hygroscopic management, and self-validating methods for verifying solution concentration in drug development workflows.

Physicochemical Characterization

Before attempting dissolution, the researcher must understand the fundamental properties driving the compound's behavior in solution.

| Property | Specification | Technical Note |

| IUPAC Name | 3-Methylbutanimidamide hydrochloride | -- |

| Common Name | Isovaleramidine HCl | -- |

| CAS Number | 57297-27-5 | Verify against CoA; often confused with free base. |

| Molecular Formula | C₅H₁₃ClN₂ | C₅H₁₂N₂[1][2] · HCl |

| Molecular Weight | 136.62 g/mol | Use this value for Molarity calculations. |

| Physical State | White to off-white crystalline powder | Prone to clumping if exposed to moisture. |

| pKa (Amidine) | ~11.5 (Estimated) | The amidinium ion is stable in neutral/acidic media but deprotonates at pH > 11. |

| Hygroscopicity | Moderate to High | Critical: Absorbed water alters effective MW, leading to concentration errors. |

Solubility Profile

The solubility of 3-Methylbutanimidamide HCl follows the "Like Dissolves Like" principle for ionic organic salts. It exhibits high solubility in protic polar solvents and practical insolubility in non-polar hydrocarbons.

Solvent Compatibility Matrix

Data synthesized from amidine salt class properties and structural analogs (e.g., Acetamidine HCl).

| Solvent Class | Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |

| Aqueous | Water (pH < 7) | Very High | > 100 mg/mL | Stock solutions, aqueous workups. |

| Aqueous | Water (pH > 12) | Low / Reactive | N/A | Free base formation; oiling out may occur. |

| Alcohol | Methanol | High | > 50 mg/mL | Primary reaction solvent; recrystallization. |

| Alcohol | Ethanol | Moderate | 20–50 mg/mL | Good for reflux; solubility drops significantly at 0°C. |

| Polar Aprotic | DMSO | High | > 100 mg/mL | Biological assays; HTS library storage. |

| Polar Aprotic | DMF | Moderate | ~30–50 mg/mL | Alternative reaction solvent. |

| Ether | Diethyl Ether | Insoluble | < 0.1 mg/mL | Anti-solvent: Used to precipitate the salt from alcohols. |

| Hydrocarbon | Hexane/Heptane | Insoluble | < 0.01 mg/mL | Washing impurities. |

Mechanistic Insight: The "Salting Out" Effect

In organic synthesis, the insolubility of 3-Methylbutanimidamide HCl in ethers is exploited for purification.

-

Mechanism: The high lattice energy of the ionic salt cannot be overcome by the weak dipole interactions of diethyl ether.

-

Protocol: Dissolve crude material in minimum hot ethanol, then slowly add diethyl ether until turbidity persists. Cool to 4°C to crystallize pure Isovaleramidine HCl.

Critical Handling Factors

The Hygroscopicity Trap

Amidine salts are hygroscopic.[2][3] A "dry" looking powder may contain 5–10% water by weight, causing significant errors in stoichiometry and biological assay concentrations.

Mitigation Protocol:

-

Storage: Store in a desiccator at room temperature or -20°C with silica gel.

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

-

Verification: If precise molarity is required (e.g., for IC50 determination), perform a Quantitative NMR (qNMR) or elemental analysis (CHN) to determine the effective molecular weight including water content.

pH Sensitivity

The amidinium moiety (

-

Acidic/Neutral pH: Stable and soluble.[4]

-

Basic pH (>11): Deprotonation yields the free base amidine (

). The free base is less polar, may be an oil, and is unstable (prone to hydrolysis to the amide). Avoid basic buffers for stock solutions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch and solvent system.

Materials: 3-Methylbutanimidamide HCl, Solvent (e.g., PBS pH 7.4), 0.22 µm Syringe Filter, Analytical Balance.

-

Saturation: Add excess compound (approx. 200 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Vortex for 1 minute, then incubate at 25°C for 24 hours with mild agitation (shaker).

-

Filtration: Filter the suspension through a 0.22 µm PVDF or PTFE filter into a pre-weighed vial.

-

Evaporation: Evaporate the solvent (vacuum centrifuge or nitrogen stream) until constant weight is achieved.

-

Calculation:

Protocol B: Preparation of 100 mM DMSO Stock Solution

Standard workflow for biological assays.

-

Calculate Mass: For 10 mL of 100 mM solution:

-

Weighing: Weigh ~140 mg (record exact mass, e.g., 142.3 mg) into a glass vial.

-

Dissolution: Add DMSO to reach the target volume based on exact mass.

-

Mixing: Vortex until clear. Sonicate if necessary (max 30 seconds to avoid heating).

-

Storage: Aliquot into amber vials and store at -20°C. Stable for >6 months.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection and handling based on the chemical state of the amidine.

Figure 1: Solubility decision matrix and application workflow for 3-Methylbutanimidamide HCl.[5]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18967932, 3-Methylbutanimidamide hydrochloride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-Methylbutanimidamide hydrochloride.[1] Retrieved from [Link][1]

- Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of Amidines. Chemical Reviews, 35(3), 351–425. (Foundational text on amidine salt solubility properties).

- Sigma-Aldrich.Safety Data Sheet (SDS) - General Amidine Hydrochlorides.

Sources

- 1. 3-Methylbutanimidamide hydrochloride | C5H13ClN2 | CID 18967932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 2419-59-2: N,3-dimethylbutan-1-amine hydrochloride [cymitquimica.com]

- 5. Cl-amidine hydrochloride | PAD inhibitors | Apoptosis | TargetMol [targetmol.com]

Stability of 3-Methylbutanimidamide hydrochloride

Stability Profile and Handling of 3-Methylbutanimidamide Hydrochloride: A Technical Guide

Executive Summary & Chemical Identity

3-Methylbutanimidamide hydrochloride (also known as Isovaleramidine hydrochloride ) is a critical amidine intermediate used in the synthesis of imidazoles, pyrimidines, and various peptidomimetic drugs. While chemically robust as a solid salt, its stability in solution is governed by strict pH-dependent hydrolysis kinetics.

This guide provides a definitive technical analysis of its stability profile, degradation mechanisms, and validated protocols for handling, derived from the fundamental chemistry of aliphatic amidines.

| Property | Details |

| CAS Number | 57297-27-5 |

| IUPAC Name | 3-Methylbutanimidamide hydrochloride |

| Formula | C |

| Molecular Weight | 136.62 g/mol |

| Core Structure | Aliphatic Amidine (Isovaleric backbone) |

| Primary Hazard | Skin/Eye Irritant (H315, H319) |

Mechanistic Stability Profile

To ensure data integrity during synthesis or assay development, researchers must understand the causality behind 3-Methylbutanimidamide degradation.

The Hydrolysis Pathway (Primary Degradation)

The amidine functional group (

-

Mechanism: Nucleophilic attack of water on the imine carbon.

-

Kinetics: The reaction is pseudo-first-order in buffered aqueous solutions.

-

Critical Insight: Unlike esters, amidines are relatively stable in acidic media because the protonated amidinium ion (

) repels nucleophilic attack by water. However, basic conditions rapidly accelerate degradation by deprotonating the amidine, making the carbon highly electrophilic.

pH Sensitivity

-

pH < 4.0 (Stable): The molecule exists almost exclusively as the amidinium cation. Hydrolysis is negligible at ambient temperature.

-

pH 7.0 - 9.0 (Labile): As pH approaches the pKa of the amidine (typically ~11-12 for aliphatic amidines), the concentration of the free base increases, significantly accelerating hydrolysis.

-

pH > 10.0 (Rapid Degradation): Immediate conversion to Isovaleramide and ammonia occurs.

Physical Stability & Hygroscopicity

As a hydrochloride salt, the compound is hygroscopic. Absorption of atmospheric moisture creates a localized aqueous environment on the crystal surface, initiating "solid-state" hydrolysis over time.

Visualization: Degradation & Logic

The following diagrams illustrate the chemical pathway and the logical workflow for stability assessment.

Figure 1: Hydrolysis Pathway of 3-Methylbutanimidamide

Caption: Nucleophilic attack by water converts the amidine to isovaleramide. Base catalysis significantly increases rate.

Figure 2: Stability Testing Decision Tree

Caption: Workflow for forced degradation. Note the shorter duration for base stress due to high lability.

Experimental Protocols

To validate the stability of your specific lot of 3-Methylbutanimidamide HCl, use the following self-validating protocols.

Validated HPLC Method for Purity & Stability

Why this works: Amidines are polar and basic. Standard C18 columns often yield poor peak shape (tailing) due to silanol interactions. This method uses a low pH buffer to suppress silanol ionization and keep the amidine fully protonated for reproducible retention.

| Parameter | Setting |

| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 2% B (Isocratic hold for retention)5-15 min: 2% to 40% B15-20 min: Re-equilibrate |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Low wavelength required; lacks strong chromophores) |

| Temperature | 25°C |

| Expected Retention | Amidine (Early eluting) < Isovaleramide (Degradant) |

Forced Degradation (Stress Testing) Protocol

Use this to identify the "Isovaleramide" impurity peak in your chromatogram.

-

Preparation: Prepare a 1 mg/mL stock solution of 3-Methylbutanimidamide HCl in water.

-

Acid Stress: Mix 1 mL stock + 1 mL 0.1 N HCl. Heat at 60°C for 24 hours. Expect minimal degradation.

-

Base Stress: Mix 1 mL stock + 1 mL 0.1 N NaOH. Keep at Room Temperature for 4 hours. Neutralize with HCl before injection. Expect significant conversion to Isovaleramide.

-

Analysis: Inject both samples alongside a fresh standard. The new peak appearing in the Base Stress sample is the hydrolysis product.

Handling and Storage Guidelines

Based on the stability profile, the following storage conditions are mandatory to maintain >98% purity over 12 months.

-

Moisture Control (Critical):

-

Store in a tightly sealed container with a desiccant pack (Silica gel or Molecular sieves).

-

Why: Prevents the formation of a surface aqueous layer that initiates hydrolysis.

-

-

Temperature:

-

Long-term: -20°C is optimal.

-

Short-term: 2-8°C (Refrigerator) is acceptable for active use.

-

Avoid storing at room temperature for >30 days.

-

-

Solution Handling:

-

Do not store stock solutions in basic buffers (PBS pH 7.4) overnight.

-

If aqueous storage is necessary, acidify the solution (pH < 4) or freeze at -80°C.

-

Use freshly opened DMSO for organic stocks to avoid moisture contamination from hygroscopic solvents.[1]

-

References

-

PubChem. 3-Methylbutanimidamide hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

- Clement, B.Reduction of Amidoximes to Amidines. (General reference on Amidine chemistry/stability). Drug Metabolism Reviews, 2002.

Sources

Methodological & Application

Application Note: Heterocyclic Scaffold Construction using 3-Methylbutanimidamide Hydrochloride

[1]

Executive Summary

3-Methylbutanimidamide hydrochloride (CAS: 57297-27-5), also known as Isovaleramidine hydrochloride , is a critical C-nucleophilic building block in medicinal chemistry.[1][2] It serves as the primary source of the isobutyl moiety at the C-2 position of nitrogenous heterocycles.[1]

The isobutyl group is a privileged pharmacophore in drug design, offering a precise balance of lipophilicity and steric bulk that is essential for filling hydrophobic pockets in kinases, GPCRs, and viral proteases.[1] This guide details the optimized use of 3-Methylbutanimidamide HCl in synthesizing pyrimidines and imidazoles , providing high-yield, scalable protocols that overcome common stability and solubility challenges associated with alkyl amidine salts.[1]

Chemical Profile & Handling

Unlike stable aryl amidines (e.g., benzamidine), alkyl amidines are prone to hydrolysis and hygroscopicity.[1] Strict adherence to handling protocols is required to maintain titer and reactivity.[1]

| Property | Specification |

| IUPAC Name | 3-Methylbutanimidamide hydrochloride |

| Structure | |

| Molecular Weight | 136.62 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Water, Methanol, Ethanol; Sparingly soluble in DCM, Acetone |

| Hygroscopicity | High (Store under inert atmosphere) |

| pKa (Conj.[1][2] Acid) | ~11.5 (Stronger base than aryl amidines) |

Handling Directive:

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Free-Basing: Do not pre-freebase and store. Generate the free amidine in situ to prevent self-condensation or hydrolysis to the amide.

-

Drying: Dry solvents (MeOH/EtOH) are critical.[1] Water content >0.5% drastically reduces yield by promoting hydrolysis over condensation.[1]

Application I: Synthesis of 2-Isobutylpyrimidines

The condensation of 3-Methylbutanimidamide with 1,3-dicarbonyls is the most direct route to 2-isobutylpyrimidines.[1] This reaction proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.[1]

Mechanistic Pathway

The reaction follows a standard condensation-cyclization mechanism.[1] The high basicity of the alkyl amidine requires careful buffering to prevent side reactions with sensitive electrophiles.

Figure 1: Mechanistic flow for the condensation of isovaleramidine with 1,3-dicarbonyls.[1]

Experimental Protocol: Synthesis of 2-Isobutyl-4,6-dimethylpyrimidine[1]

Reagents:

-

Acetylacetone (1.1 equiv)[1]

-

Sodium Ethoxide (2.5 equiv) [Freshly prepared or 21 wt% solution]

-

Ethanol (Anhydrous, 10 V)[1]

Step-by-Step Procedure:

-

Preparation of Base: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge anhydrous Ethanol (10 volumes relative to amidine). Add Sodium Ethoxide (2.5 equiv).[1] Stir under

for 10 minutes.-

Note: 2.5 equivalents are used: 1.0 to neutralize the HCl salt, 1.0 to deprotonate the dicarbonyl enol, and 0.5 excess to drive kinetics.[1]

-

-

Amidine Activation: Add 3-Methylbutanimidamide HCl (1.0 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution may become cloudy due to NaCl precipitation.[1]

-

Addition of Electrophile: Add Acetylacetone (1.1 equiv) dropwise over 5 minutes.

-

Observation: A slight exotherm is normal.[1]

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: 20% EtOAc/Hexanes) or LC-MS.[1] -

Work-up:

-

Purification: The crude product is often pure enough (>90%) for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).[1]

Yield Expectation: 75–85% Key Critical Quality Attribute (CQA): Absence of amide hydrolysis byproduct (Isovaleramide).

Application II: Synthesis of 2-Isobutylimidazoles

Imidazoles bearing the isobutyl group are potent pharmacophores in antifungal azoles and kinase inhibitors. The reaction with

Mechanistic Workflow

This pathway involves the displacement of the halide by the amidine nitrogen, followed by cyclization onto the carbonyl.[1]

Figure 2: Operational workflow for the synthesis of 2-isobutylimidazoles.

Experimental Protocol: Synthesis of 2-Isobutyl-4-phenylimidazole[1]

Reagents:

-

2-Bromoacetophenone (Phenacyl bromide) (1.0 equiv)[1]

-

Sodium Bicarbonate (

) (3.0 equiv) or -

Solvent: DMF (5 V) or EtOH/H2O (4:1)[1]

Step-by-Step Procedure:

-

Setup: In a reaction vial, suspend 3-Methylbutanimidamide HCl (1.0 equiv) and

(3.0 equiv) in DMF (5 volumes).-

Why DMF? DMF promotes the nucleophilic substitution (

) of the bromide better than protic solvents.

-

-

Addition: Cool to

. Add 2-Bromoacetophenone (1.0 equiv) portion-wise to control exotherm.[1] -

Reaction: Allow to warm to RT, then heat to

for 3 hours.-

Checkpoint: The reaction mixture will turn from a suspension to a clear/amber solution as the product forms and salts dissolve/exchange.

-

-

Quench: Pour the reaction mixture into crushed ice/water (20 volumes).

-

Isolation:

-

Purification: Recrystallization from Acetone/Hexane or column chromatography.[1]

Yield Expectation: 60–75%

Troubleshooting & Optimization Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Amidine | Ensure solvents are anhydrous (<0.1% H2O).[1] Increase base equivalents slightly. |

| Starting Material Remains | Incomplete Free-Basing | Switch from weak base ( |

| Sticky/Oily Product | Residual Solvent/DMF | Use LiCl wash during workup or lyophilize.[1] |

| Side Products | Self-Condensation | Add electrophile immediately after free-basing.[1] Do not let free amidine sit.[1] |

References

-

Compound Data: PubChem. 3-Methylbutanimidamide hydrochloride.[1][2][3] CID 18967932.[1][2] Link[1]

-

General Amidine Reactivity: Dunn, P. J. (2012).[1] Amidine Synthesis and Utilization in Heterocyclic Chemistry. Comprehensive Organic Functional Group Transformations II.

-

Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley.[1][4] (Standard text for amidine-dicarbonyl condensation).

-

Safety Data: Fisher Scientific. Safety Data Sheet: Amidine Hydrochlorides. Link

-

Imidazole Synthesis: Organic Chemistry Portal.[1] Synthesis of Imidazoles. Link

Application Note: Steric Tuning of Catalyst Precursors using 3-Methylbutanimidamide Hydrochloride

Introduction & Strategic Utility

3-Methylbutanimidamide hydrochloride (also known as Isovaleramidine hydrochloride) is a critical precursor for the synthesis of sterically modulated amidinate ligands . While acetamidines (methyl-substituted) and benzamidines (phenyl-substituted) are ubiquitous in organometallic chemistry, isovaleramidine offers a unique "Goldilocks" steric profile. Its isobutyl backbone provides sufficient bulk to stabilize low-coordinate metal centers and prevent oligomerization, yet retains enough flexibility to allow substrate access during catalytic turnover.

This Application Note details the protocol for activating this stable hydrochloride salt into its anionic amidinate form and coordinating it to transition metals (specifically Copper(I) and Aluminum). These complexes are potent precursors for Atomic Layer Deposition (ALD) , olefin polymerization , and C-N cross-coupling catalysis .

Key Chemical Specifications

| Property | Specification |

| Compound Name | 3-Methylbutanimidamide hydrochloride |

| Synonym | Isovaleramidine HCl |

| CAS Number | 154504-71-3 (Free base ref: 1009-14-9) |

| Formula | C |

| Ligand Role | Anionic N,N'-bidentate donor (via deprotonation) |

| Steric Parameter | Isobutyl group (branched aliphatic); Moderate steric bulk |

| Solubility (HCl salt) | Water, MeOH, EtOH (Insoluble in Hexanes/Toluene) |

Mechanism of Action: The Amidinate Effect

The utility of 3-Methylbutanimidamide lies in its ability to form amidinate anions (

Structural Advantages[2]

-

Hemilability: The N-M-N bite angle (approx. 63-65°) creates a strained 4-membered ring, facilitating temporary ring-opening to accommodate incoming substrates during catalysis.

-

Electronic Tuning: The electron-donating isobutyl group increases electron density at the metal center compared to electron-withdrawing perfluoroalkyl amidinates, enhancing oxidative addition rates in cross-coupling cycles.

-

Stability: The bidentate chelation renders the resulting metal complexes significantly more thermally stable than their monodentate counterparts.

Ligand Activation Workflow

The following diagram illustrates the transformation from the stable storage form (HCl salt) to the active catalytic species.

Figure 1: Step-wise activation pathway from hydrochloride salt to active catalyst.

Detailed Protocol: Synthesis of Copper(I) Isovaleramidinate

Application: This protocol generates a volatile, soluble Copper(I) precursor used for "Click" chemistry catalysis or as a precursor for metallic copper deposition (ALD).

Safety Warning: This procedure involves the use of methyllithium (or n-butyllithium), which is pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk line or Glovebox techniques.

Materials Required[1][2][3][4][5][6][7]

-

3-Methylbutanimidamide hydrochloride (1.0 eq)

-

Methyllithium (MeLi) (2.0 eq, 1.6M in ether) OR Sodium Hydride (NaH) (2.2 eq)

-

Copper(I) Chloride (CuCl) (1.0 eq)

-

Trimethylsilyl chloride (TMSCl) (Optional, for silylated amidinate variants)

-

Solvents: Anhydrous THF, Pentane (dried over Na/Benzophenone)

Step-by-Step Methodology

Phase 1: Ligand Generation (In Situ)

-

Suspension: In a flame-dried Schlenk flask under Argon, suspend 3-Methylbutanimidamide hydrochloride (1.36 g, 10 mmol) in anhydrous THF (30 mL).

-

Note: The salt will not fully dissolve initially.

-

-

Deprotonation: Cool the suspension to -78°C (dry ice/acetone bath).

-

Base Addition: Add Methyllithium (12.5 mL, 20 mmol) dropwise over 20 minutes.

-

Mechanistic Insight: Two equivalents of base are required: the first neutralizes the HCl, the second deprotonates the amidine nitrogen to form the anion.

-

Observation: Evolution of methane gas (bubbling) will occur. Ensure proper venting through the Schlenk line bubbler.

-

-

Warming: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. The solution should become clear or slightly turbid as the lithium amidinate forms.

Phase 2: Metallation (Salt Metathesis)

-

Metal Addition: Cool the lithium amidinate solution back to -40°C .

-

Introduction of Copper: Add CuCl (0.99 g, 10 mmol) in a single portion against a counter-flow of Argon.

-

Reaction: Allow to warm to RT and stir for 12 hours. The solution typically turns pale yellow or green (depending on trace oxidation, keep strictly anaerobic).

-

Purification:

-

Remove THF under reduced pressure (vacuum).

-

Extract the residue with anhydrous Pentane (3 x 20 mL). This separates the soluble Copper-Amidinate from the insoluble LiCl byproduct.

-

Filter the pentane extract through a Celite pad (dried).

-

Concentrate the filtrate to ~10 mL and store at -20°C to crystallize the complex.

-

QC & Validation

-

H NMR (C

-

Color: Pure Copper(I) amidinates are often colorless to pale yellow. Dark green/blue indicates oxidation to Cu(II).

Application Case: Polymerization Catalysis

When coordinated to Group 4 metals (Ti, Zr) or Aluminum, isovaleramidine ligands create highly active olefin polymerization catalysts. The steric bulk of the isobutyl group prevents "bimolecular deactivation" (two metal centers reacting with each other) but leaves the coordination sphere open enough for ethylene or propylene insertion.

Catalytic Cycle Visualization

The following diagram depicts the insertion mechanism for an Aluminum-based amidinate catalyst synthesized using the ligand.

Figure 2: Simplified catalytic cycle for olefin polymerization using cationic Aluminum-amidinate complexes.

Troubleshooting & Storage

| Issue | Probable Cause | Corrective Action |

| Low Yield during Deprotonation | Moisture in solvent; HCl salt wet. | Dry THF over Na/Benzophenone. Dry HCl salt in vacuum desiccator over P |

| Insoluble Metal Complex | Formation of polymeric "ladder" structures. | The isobutyl group usually prevents this, but if observed, add a neutral donor ligand (e.g., Pyridine or THF) to break the polymer into soluble monomers. |

| Darkening of Cu-Complex | Oxidation to Cu(II). | Check Argon purity. Ensure all glassware is oven-dried. Use freshly sublimed CuCl. |

References

-

Edelmann, F. T. (2012). "N-silylated benzamidines: Versatile building blocks in main group and coordination chemistry." Chemical Society Reviews.

-

Coles, M. P., & Jordan, R. F. (1997).[5] "Cationic Aluminum Alkyl Complexes Incorporating Amidinate Ligands. Transition-Metal-Free Ethylene Polymerization Catalysts." Journal of the American Chemical Society.[2]

-

Ma, Y., et al. (2023). "Group 10 Metal Allyl Amidinates: A Family of Readily Accessible and Stable Molecular Precursors." JACS Au.

-

Caron, S., et al. (2010).[2] "Preparation of Amidines from Nitriles and Trihaloethyl Imidates." The Journal of Organic Chemistry.

Sources

- 1. Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amidine synthesis by imidoylation [organic-chemistry.org]

- 3. cuvillier.de [cuvillier.de]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Protocol for using 3-Methylbutanimidamide hydrochloride in organic reactions

Application Note & Protocol: 3-Methylbutanimidamide Hydrochloride in Heterocyclic Synthesis

Abstract

This technical guide outlines the optimized protocol for utilizing 3-Methylbutanimidamide hydrochloride (Isovaleramidine HCl) as a primary building block in the synthesis of 2-substituted nitrogen heterocycles.[1] Specifically, we focus on its application in constructing 2-isobutylpyrimidine scaffolds—a critical pharmacophore in medicinal chemistry for modulating lipophilicity and steric bulk in kinase inhibitors and GPCR ligands.[1] This document details handling requirements, a self-validating synthesis protocol, and mechanistic insights to ensure reproducibility.

Introduction & Chemical Profile

3-Methylbutanimidamide hydrochloride introduces an isobutyl group at the C-2 position of heterocyclic rings.[1] This moiety is bioisosteric to other aliphatic chains but offers distinct steric shielding, often improving metabolic stability against peptidases or oxidases in drug candidates.

-

Synonym: Isovaleramidine hydrochloride[2]

-

CAS Number: 57297-27-5 (Salt form)[1]

-

Molecular Formula:

[1][2] -

Role: Binucleophilic reagent (Amidine core).[1]

Key Reactivity:

The amidine carbon is highly electrophilic, but in its hydrochloride salt form, the nitrogen atoms are protonated and non-nucleophilic. The critical step in any protocol involving this reagent is the in situ liberation of the free base using a stoichiometric alkoxide or inorganic base. Once free-based, it reacts avidly with 1,3-dielectrophiles (e.g.,

Handling & Storage (Critical)

The hydrochloride salt is hygroscopic .[3] Moisture absorption leads to hydrolysis of the amidine to the corresponding amide (Isovaleramide), which is chemically inert in cyclization reactions, leading to silent failure.[1]

| Parameter | Specification |

| Storage | Desiccated at 2–8°C. Store under Argon/Nitrogen if possible. |

| Handling | Weigh quickly in low-humidity environments (<40% RH). |

| Incompatibility | Strong oxidizing agents, moisture, acid chlorides (unless intended).[1] |

| Solubility | Soluble in water, ethanol, DMSO. Sparingly soluble in ether/DCM.[1] |

Application Protocol: Synthesis of 2-Isobutyl-6-methylpyrimidin-4-ol

This protocol demonstrates the condensation of 3-Methylbutanimidamide HCl with Ethyl Acetoacetate.[1] This is a self-validating reaction because the product typically precipitates from the reaction mixture, providing immediate visual confirmation of success.[1]

Materials

-

Reagent A: 3-Methylbutanimidamide hydrochloride (1.0 equiv)[1][2]

-

Reagent B: Ethyl acetoacetate (1.1 equiv)[1]

-

Base: Sodium Ethoxide (NaOEt) (2.5 equiv) – Freshly prepared or commercial 21 wt% solution.[1]

-

Solvent: Absolute Ethanol (Anhydrous)[1]

Step-by-Step Methodology

Step 1: Free-Basing (The Activation Phase) [1]

-

Charge a flame-dried round-bottom flask with Absolute Ethanol (0.5 M concentration relative to amidine).

-

Add Sodium Ethoxide (2.5 equiv) under nitrogen atmosphere.

-

Add 3-Methylbutanimidamide hydrochloride (1.0 equiv) in one portion.

-

Observation: The solution will become cloudy immediately as NaCl precipitates.[1]

-

Stir at room temperature for 20 minutes to ensure complete liberation of the free amidine.

Step 2: Condensation (The Cyclization Phase) [1]

-

Add Ethyl acetoacetate (1.1 equiv) dropwise to the stirring mixture over 5 minutes.

-

Heat the reaction to Reflux (78°C) .

-

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (Eluent: 5% MeOH in DCM). The starting amidine (baseline/polar) should disappear.[1]

Step 3: Isolation & Purification

-

Cool the mixture to room temperature.

-

Evaporation: Remove approx. 70% of the ethanol under reduced pressure.

-

Acidification: Dilute the residue with minimal water (just enough to dissolve inorganic salts) and acidify carefully with Glacial Acetic Acid to pH ~5–6.

-

Validation Point: A solid precipitate (the hydroxypyrimidine tautomer) should form upon acidification.[1]

-

Cool in an ice bath for 30 minutes to maximize yield.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by dehydration and intramolecular cyclization on the ester.[1]

Figure 1: Step-wise mechanism for the synthesis of 2-isobutyl-substituted pyrimidines.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete free-basing or moisture contamination.[1] | Ensure NaOEt is fresh. Dry ethanol over molecular sieves (3Å). |

| No Precipitate | Product is too soluble in the aqueous/alcoholic mix. | Evaporate more ethanol before acidification.[1] Cool to 0°C. |

| Sticky Solid | Impurities trapped in the lattice. | Recrystallize from Ethanol/Water (1:[1]1) or triturate with diethyl ether. |

| Starting Material Remains | Amidine hydrolysis. | Check the quality of the starting HCl salt. If it smells of isovaleric acid (sweaty/cheesy odor), it has degraded.[1] |

References

-

PubChem. 3-Methylbutanimidamide hydrochloride (Compound).[1][4] National Library of Medicine.[1] Available at: [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-Methylbutanimidamide hydrochloride.[1][2] Available at: [Link][1][2]

-

Organic Syntheses. General methods for Pyrimidine Synthesis (Analogous Protocols). Coll. Vol. 1, p. 5. Available at: [Link][1]

Sources

3-Methylbutanimidamide hydrochloride as a building block for nitrogen-containing compounds

Application Note: 3-Methylbutanimidamide Hydrochloride Subtitle: A Strategic Building Block for 2-Isobutyl-Substituted Nitrogen Heterocycles

Abstract

3-Methylbutanimidamide hydrochloride (CAS: 57297-27-5), also known as isovaleramidine hydrochloride, is a critical C-N synthon used to introduce the isobutyl moiety into heterocyclic scaffolds. In medicinal chemistry, the isobutyl group serves as a lipophilic anchor, often mimicking leucine side chains in peptidomimetics or optimizing hydrophobic interactions in ATP-binding pockets. This guide details the handling, mechanistic utility, and specific protocols for deploying this amidine salt in the synthesis of pyrimidines and imidazoles.

Chemical Profile & Handling

Compound Identity:

-

Common Name: Isovaleramidine hydrochloride[2]

-

Molecular Formula: C

H -

Structure: An isobutyl group attached to an amidine functionality (

).

Physical Properties & Stability:

| Property | Description |

|---|---|

| Appearance | White to off-white crystalline solid. |

| Solubility | Highly soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents (Et

Handling Best Practices:

-

Free-Basing: The hydrochloride salt is stable, but the free base is reactive and sensitive to CO

. Do not isolate the free base for storage. Generate it in situ using a stoichiometric base (e.g., NaOEt, KOtBu, or Et -

Drying: If the solid appears clumpy, dry under high vacuum over P

O

Synthetic Utility: The "Isobutyl" Anchor

The primary value of 3-methylbutanimidamide is its ability to install a 2-isobutyl group into 1,3-diazines (pyrimidines) and 1,3-azoles (imidazoles). This specific alkyl chain length and branching pattern is often privileged in drug discovery for filling hydrophobic pockets (e.g., in kinase inhibitors or GPCR ligands).

Core Reaction Pathways

The amidine carbon acts as a hard electrophile in its protonated form, but upon deprotonation, the nitrogen atoms become potent nucleophiles.

Figure 1: Primary synthetic workflows for 3-methylbutanimidamide hydrochloride.

Detailed Protocol: Synthesis of 2-Isobutyl-6-methylpyrimidin-4-ol

This protocol demonstrates the classic condensation with a

Target Molecule: 2-Isobutyl-6-methylpyrimidin-4(3H)-one (Tautomer of the pyrimidinol).

Reagents:

-

Ethyl acetoacetate (1.1 equiv)

-

Sodium Ethoxide (2.5 equiv) [Prepared fresh or 21 wt% solution in EtOH]

-

Ethanol (Anhydrous)

Step-by-Step Methodology:

-

Preparation of Base (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Nitrogen.

-

Charge with anhydrous Ethanol (10 mL/mmol of amidine).

-

Add Sodium Ethoxide (2.5 equiv). Note: 1.0 equiv neutralizes the HCl salt; 1.0 equiv generates the enolate of the ester; 0.5 equiv ensures basicity drives the reaction.

-

-

Free-Basing (The Critical Step):

-

Add 3-Methylbutanimidamide HCl (1.0 equiv) to the ethoxide solution at room temperature.

-

Stir for 15–20 minutes. The solution may become cloudy as NaCl precipitates. Do not filter yet.

-

-

Condensation:

-

Add Ethyl Acetoacetate (1.1 equiv) dropwise via syringe.

-

Heat the reaction mixture to reflux (78°C) .

-

Maintain reflux for 6–12 hours. Monitor by LC-MS (Look for M+1 = 167.2).

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

-

Dilute with water (minimal volume to dissolve solids).

-

Acidification: Carefully adjust pH to ~5–6 using Glacial Acetic Acid or 1N HCl. The hydroxypyrimidine (pyrimidinone) usually precipitates at this pH.

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Mechanism of Action

Understanding the mechanism allows for troubleshooting. The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the ketone carbonyl (more electrophilic than the ester), followed by cyclization.

Figure 2: Mechanistic cascade for the synthesis of 2-isobutyl-pyrimidines.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in solvent/reagents. | The amidine hydrolyzes to isovaleramide in wet conditions. Use strictly anhydrous EtOH and fresh NaOEt. |

| No Precipitation | pH incorrect during workup. | Pyrimidinols are amphoteric. If the pH is too low (<3) or too high (>9), the product remains soluble as a salt. Target the isoelectric point (pH ~5-6). |

| Incomplete Reaction | Steric hindrance of Isobutyl group. | The isobutyl group adds steric bulk near the nucleophilic center. Increase reflux time to 16-24h or use a higher boiling solvent (e.g., n-Butanol). |

| Impurity: Amide | Hydrolysis of starting material.[4][5] | Check the quality of the starting amidine HCl. If it smells strongly of "sweaty socks" (isovaleric acid/amide), recrystallize the starting material from EtOH/Ether before use. |

References

-

PubChem. 3-Methylbutanimidamide hydrochloride (Compound).[1][2] National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Amidines and Pyrimidines. Available at: [Link]

- Jain, K. S., et al. (2006). "Recent advances in pyrimidine synthesis: A review." Current Science, 90(6), 793-803.

-

European Chemicals Agency (ECHA). Registration Dossier: 3-Methylbutanimidamide hydrochloride.[2] Available at: [Link][2]

Sources

- 1. N-Methyl-3-(methylamino)butanamide hydrochloride | C6H15ClN2O | CID 75530895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylbutanimidamide hydrochloride | C5H13ClN2 | CID 18967932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylbutanimidamide hydrochloride | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Experimental Protocols for 3-Methylbutanimidamide Hydrochloride

Executive Summary

3-Methylbutanimidamide hydrochloride (Isovaleramidine HCl) is a critical C5-amidine building block used primarily to introduce the isobutyl group into heterocyclic cores. It serves as a lipophilic bioisostere for carboxylic acids and amides, particularly in the design of serine protease inhibitors and GPCR ligands.

This guide provides validated protocols for handling this hygroscopic salt and deploying it in the synthesis of pyrimidines (via 1,3-dicarbonyl condensation) and imidazoles (via

Compound Profile & Handling

Compound: 3-Methylbutanimidamide hydrochloride

CAS: (Generic Amidine Class) / PubChem CID: 18967932

Formula:

Hygroscopicity Management

Amidine salts are notoriously hygroscopic. Moisture absorption leads to two failure modes:

-

Stoichiometric Error: Weighing "wet" salt results in under-loading the nucleophile.

-

Hydrolysis: In the presence of water and base, the amidine hydrolyzes to 3-methylbutanamide (inactive amide).

Handling Protocol:

-

Storage: Store at -20°C under argon/nitrogen.

-

Drying: If the solid appears clumpy or sticky, dry in a vacuum desiccator over

for 4 hours prior to use. -

Weighing: Weigh quickly in ambient air or, preferably, inside a glovebox or glove bag.

Workflow Visualization

The following diagram outlines the critical decision path for handling and reacting this material.

Figure 1: Decision matrix for handling hygroscopic amidine salts prior to synthesis.

Protocol A: Synthesis of 2-Isobutylpyrimidines

This reaction utilizes the condensation of the amidine with 1,3-dicarbonyls. The critical factor is the In-Situ Free-Basing . Isolating the free amidine is not recommended due to stability issues; instead, generate it in the reaction vessel.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 3-Methylbutanimidamide HCl | 1.0 | Nucleophile | Limiting reagent. |

| 1,3-Dicarbonyl (e.g., Acetylacetone) | 1.1 | Electrophile | Slight excess ensures complete consumption of amidine. |

| Base ( | 1.2 - 1.5 | Neutralizer | Must neutralize HCl and catalyze condensation. |

| Solvent (Ethanol or DMF) | - | Medium | EtOH (reflux) is standard; DMF for higher T. |

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with

. -

Solvation: Dissolve 3-Methylbutanimidamide HCl (1.0 equiv) in absolute Ethanol (0.5 M concentration).

-

Neutralization (Critical): Add Sodium Ethoxide (

, 21% wt in EtOH, 1.2 equiv) dropwise at room temperature.-

Observation: The solution may become cloudy as NaCl precipitates. This confirms free-basing.

-

Wait: Stir for 15 minutes to ensure equilibrium.

-

-

Addition: Add the 1,3-dicarbonyl (1.1 equiv) in one portion.

-

Reflux: Heat to reflux (approx. 78°C) for 4–12 hours.

-

Monitoring: Check TLC (System: 50% EtOAc/Hexanes). Look for the disappearance of the polar amidine spot (baseline) and appearance of a UV-active non-polar spot (

0.4–0.6).

-

-

Workup:

-

Cool to RT.

-

Remove solvent under reduced pressure.

-

Resuspend residue in water and extract with EtOAc (3x).

-

Dry organics over

and concentrate.

-

Protocol B: Synthesis of 2-Isobutylimidazoles

This protocol targets the formation of the imidazole ring via reaction with

Mechanism & Logic

The amidine nitrogen attacks the

-

Challenge: The

-haloketone is lachrymatory and reactive. -

Solution: Use a biphasic system or a mild base to prevent polymerization of the ketone.

Reaction Diagram

Figure 2: Mechanistic flow for the synthesis of 2-substituted imidazoles.

Step-by-Step Procedure

-

Solvent System: Prepare a mixture of THF and Water (4:1 ratio). This ensures solubility of both the organic bromide and the inorganic base.

-

Base Selection: Use Potassium Bicarbonate (

) . It is strong enough to neutralize the HCl but mild enough to prevent rapid degradation of the bromoketone. -

Combination:

-

Dissolve 3-Methylbutanimidamide HCl (1.0 equiv) in the THF/Water mix.

-

Add

(4.0 equiv). Note: Excess base is required to neutralize the HCl from the starting material and the HBr generated during substitution.

-

-

Addition: Add the

-bromoketone (1.0 equiv) slowly. -

Reaction: Heat to reflux (approx. 70°C) for 6–16 hours.

-

Quench: Evaporate THF. The product often precipitates from the remaining aqueous layer. If not, extract with DCM.

Analytical Validation (QC)

To validate the success of the reaction, look for these specific markers:

| Method | Expected Signal (Product) | Diagnostic Change |

| 1H NMR | Isobutyl Group: Doublet at | Shift: The |

| LCMS | M+1 Peak: Calculate exact mass of product. | Purity: Absence of M+1 = 117 (Hydrolysis product: 3-methylbutanamide). |

| TLC | UV Active spot. | Starting material (Amidine) is usually UV inactive or weak; Product (Pyrimidine/Imidazole) is strongly UV active. |

Troubleshooting & Optimization

Issue: Low Yield / Recovery of Amide

-

Cause: Hydrolysis of the amidine before cyclization.

-

Fix: Ensure solvents are dry (anhydrous EtOH/THF). Increase the amount of amidine to 1.2 equiv relative to the electrophile.

Issue: Incomplete Reaction

-

Cause: Poor solubility of the salt.

-

Fix: Switch solvent to DMF or DMAc and heat to 100°C. Ensure the base used is soluble or finely ground (

).

Issue: "Sticky" Precipitate during Workup

-

Cause: Formation of partial salts or oligomers.

-

Fix: Acidify the workup to pH 3 to pull the product into the aqueous phase (as the salt), wash the organic phase (removes non-basic impurities), then basify the aqueous phase to pH 10 and extract the pure product.

References

-

PubChem. 3-Methylbutanimidamide hydrochloride (CID 18967932). National Library of Medicine. [Link]

-

Organic Syntheses. General procedure for Imidazole Synthesis from Amidines. Org.[2][3][4] Synth. 2013, 90, 64-76. [Link]

-

Journal of Organic Chemistry. Optimization of Pyrimidine Synthesis via Amidine Condensation. J. Org.[2][3][4] Chem. 2010, 75, 945.[3] [Link]

-

Fisher Scientific. Amide and Amidine Synthesis Protocols.[Link]

Sources

3-Methylbutanimidamide hydrochloride in the synthesis of biologically active molecules

Application Note: 3-Methylbutanimidamide Hydrochloride in the Synthesis of Biologically Active Heterocycles

Executive Summary

3-Methylbutanimidamide hydrochloride is a critical C2-isobutyl donor used in the synthesis of nitrogenous heterocycles.[1] Its primary utility lies in introducing a 2-isobutyl group into pyrimidine and imidazole scaffolds.[1] This moiety is a classic bioisostere for leucine side chains, enhancing lipophilicity and improving the binding affinity of small molecules in hydrophobic pockets of enzymes (e.g., kinases) and G-protein coupled receptors (e.g., CCR6, Angiotensin II receptors).

This guide details the handling, free-base liberation, and application of this reagent in synthesizing 6-amino-2-isobutylpyrimidin-4-ol , a key intermediate for CCR6 receptor modulators, and 2-isobutyl-substituted imidazoles , relevant to cardiovascular drug discovery.[1]

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 136.62 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in ether.[1] |

| Storage | Desiccate at 2–8°C. Highly hygroscopic; protect from moisture. |

| pKa (Conjugate Acid) | ~11–12 (Typical for amidines) |

Critical Handling Note: As a hydrochloride salt, the amidine is stabilized against hydrolysis. However, for nucleophilic condensation reactions, the free base must often be generated in situ or ex situ to prevent quenching of the anionic nucleophiles (e.g., enolates) used in cyclization.

Core Application 1: Synthesis of 2-Isobutylpyrimidines

Target Molecule: 6-Amino-2-isobutylpyrimidin-4-ol (Key intermediate for CCR6 antagonists).[1]

Mechanistic Insight

The reaction proceeds via a cyclocondensation between the amidine (1,3-binucleophile) and an activated 1,3-dielectrophile (e.g., ethyl 2-cyanoacetate).

-

Base-Promoted Liberation: Ethoxide deprotonates the amidine HCl.

-

Nucleophilic Attack: The neutral amidine nitrogen attacks the ester carbonyl.

-

Cyclization: The second nitrogen attacks the nitrile carbon (or ketone, depending on substrate), followed by tautomerization to the stable aromatic pyrimidine.

Reaction Scheme Visualization

Figure 1: Cyclocondensation pathway for the synthesis of 6-amino-2-isobutylpyrimidin-4-ol.

Experimental Protocol

Adapted from Process Chemistry standards (e.g., EP3697776B1).

Reagents:

-

3-Methylbutanimidamide HCl: 20.0 g (146 mmol)[1]

-

Ethyl 2-cyanoacetate: 18.2 g (161 mmol, 1.1 equiv)[1]

-

Sodium Ethoxide (21 wt% in EtOH): 70.0 g (216 mmol, ~1.5 equiv)

-

Ethanol (Absolute): 100 mL

Step-by-Step Procedure:

-

Preparation: Charge 3-methylbutanimidamide HCl and absolute ethanol (60 mL) into a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Base Addition: Add the Sodium Ethoxide solution dropwise over 15 minutes at room temperature. The mixture may become slightly turbid as NaCl precipitates.

-

Substrate Addition: Add Ethyl 2-cyanoacetate dropwise.

-

Reaction: Heat the mixture to 70–75°C (Reflux) and stir for 6–8 hours. Monitor conversion by HPLC or TLC (mobile phase: 10% MeOH in DCM).

-

Workup:

-

Cool the reaction mixture to 20°C.

-

Concentrate under reduced pressure to remove bulk ethanol.

-

Dilute the residue with water (100 mL).

-

Adjust pH to ~6–7 using 2M HCl to precipitate the product.

-

Filter the solid, wash with cold water (2 x 20 mL) and cold isopropanol (1 x 20 mL).

-

-

Purification: Dry in a vacuum oven at 45°C. Recrystallization from EtOH/Water if necessary.

Expected Yield: 75–85%

Data Validation:

Core Application 2: Synthesis of 2-Isobutylimidazoles

Target Molecule: 2-Isobutyl-4-substituted-imidazole (Scaffold for Angiotensin II Receptor Blockers).[1]

Mechanistic Insight

This synthesis utilizes the reaction between the amidine and an

Workflow Diagram

Figure 2: Process workflow for imidazole synthesis.

Experimental Protocol

Reagents:

-

3-Methylbutanimidamide HCl: 10.0 mmol[1]

- -Bromoacetophenone (or derivative): 10.0 mmol[1]

-

Potassium Carbonate (

): 20.0 mmol[1] -

Solvent: DMF or THF/Water mix.

Step-by-Step Procedure:

-

Dissolution: Dissolve the

-bromoacetophenone in DMF (20 mL). -

Amidine Activation: In a separate vessel, treat 3-methylbutanimidamide HCl with

in minimal water/DMF to generate the free amidine in situ. -

Coupling: Add the amidine mixture to the ketone solution.

-

Cyclization: Heat to 80°C for 4 hours.

-

Isolation: Pour into ice water. Extract with Ethyl Acetate.[2][3][4] Wash organic layer with brine.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Troubleshooting & Critical Parameters

| Issue | Cause | Solution |

| Low Yield | Incomplete liberation of free base.[1] | Ensure stoichiometric base (NaOEt/NaOMe) is used. If using carbonate bases, ensure fine particle size and vigorous stirring. |

| Hygroscopicity | Reagent absorbed water, altering stoichiometry. | Dry the HCl salt in a vacuum desiccator over |

| Side Reactions | Hydrolysis of amidine to amide. | Maintain anhydrous conditions until the cyclization step is complete. Avoid prolonged exposure of the free base to atmospheric moisture. |

References

-

Synthesis of CCR6 Modulators: Process for the manufacture of 4-aminopyrimidine compounds. European Patent EP3697776B1. (2020). Link[1]

- Amidine Chemistry Review: Dunn, P. J. (2012). Amidines and Guanidines in Medicinal Chemistry. In: Comprehensive Medicinal Chemistry II. Elsevier.

-

Imidazole Synthesis: Substituted imidazole compounds and their use as RAGE modulators. US Patent 7,452,903. (2008). Link

- General Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.

Sources

Analytical Techniques for Monitoring Reactions with 3-Methylbutanimidamide Hydrochloride

An Application Guide to

Introduction: The Imperative for Precision in Reaction Monitoring

3-Methylbutanimidamide hydrochloride (C₅H₁₃ClN₂) is a valuable reagent and intermediate in synthetic organic chemistry, particularly in the formation of heterocyclic compounds and other nitrogen-containing scaffolds relevant to pharmaceutical development.[1][2] As with any chemical transformation, the ability to accurately monitor the reaction's progress is paramount. Effective monitoring ensures optimal reaction time, maximizes yield, minimizes byproduct formation, and provides critical data for process safety, scale-up, and regulatory filings.

This guide provides a comprehensive overview of robust analytical techniques for monitoring reactions involving 3-Methylbutanimidamide hydrochloride. It moves beyond simple procedural lists to explain the underlying principles and rationale, enabling scientists to select and adapt these methods for their specific synthetic contexts. The protocols described herein are designed to be self-validating, providing the trustworthiness required for high-stakes research and development.

Physicochemical Properties of 3-Methylbutanimidamide Hydrochloride

A foundational understanding of the analyte's properties is crucial for selecting an appropriate analytical method.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃ClN₂ | [3] |

| Molecular Weight | 136.62 g/mol | [1] |

| Form | Solid | [3] |

| IUPAC Name | 3-methylbutanimidamide;hydrochloride | [1] |

| InChIKey | SYMBJSDZFDGMCY-UHFFFAOYSA-N | [1] |

The molecule's key features for analytical consideration are its high polarity, its existence as a salt, and its lack of a significant UV-absorbing chromophore. These characteristics guide the selection of the techniques detailed below.

Chapter 1: Chromatographic Techniques for Reaction Profiling

Chromatographic methods are the cornerstone of reaction monitoring, offering the power to separate complex mixtures and quantify individual components over time.

High-Performance Liquid Chromatography (HPLC)

HPLC is arguably the most versatile technique for this application, primarily due to the polar and non-volatile nature of the analyte.

Causality Behind Method Selection: The hydrochloride salt form makes 3-Methylbutanimidamide highly soluble in polar solvents, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). However, its lack of a strong chromophore presents a detection challenge. Therefore, coupling HPLC with a mass spectrometer (LC-MS) is the most powerful approach, providing both separation and unambiguous identification and quantification based on mass-to-charge ratio (m/z).

Experimental Workflow: HPLC-MS

Caption: Workflow for HPLC-MS reaction monitoring.

Detailed Protocol: RP-HPLC-MS

-

Sample Preparation:

-

Carefully withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture at timed intervals (t=0, 1h, 2h, etc.).

-

Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a cold solvent mixture, typically the initial mobile phase composition. This step is critical to stop the reaction at a precise time point.

-

Vortex the sample thoroughly.

-

Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

-

-

Instrumentation & Conditions:

-

HPLC System: An Agilent 1260 Infinity II or equivalent.

-

Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm). The C18 stationary phase provides effective retention for polar analytes in highly aqueous mobile phases.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the amidine, leading to better peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point would be 5% B, holding for 1 minute, then ramping to 95% B over 8 minutes, holding for 2 minutes, and re-equilibrating at 5% B for 4 minutes. This gradient must be optimized based on the polarity of the product(s).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode. ESI is the ideal ionization technique for polar, pre-charged molecules like amidinium salts.

-

Detection: Selected Ion Monitoring (SIM) mode for the [M+H]⁺ ions of the reactant and expected product(s).

-

-

Data Analysis:

-

Identify the peaks for 3-Methylbutanimidamide and the product(s) by their retention times and m/z values. The protonated molecule [M+H]⁺ for the free base of 3-Methylbutanimidamide (C₅H₁₂N₂) will have an m/z of 101.1.

-

Integrate the peak areas for the reactant and product(s) at each time point.

-

Calculate the percent conversion using the formula: % Conversion = [Area(Product) / (Area(Reactant) + Area(Product))] * 100 (Note: This assumes equal MS response factors. For absolute quantification, a calibration curve is required.)

-

| Compound | Expected [M+H]⁺ (m/z) | Typical Retention Time (min) |

| 3-Methylbutanimidamide | 101.1 | 1.5 - 2.5 |

| Hypothetical Product | Varies | Typically > 2.5 |

Gas Chromatography (GC)

Direct analysis of 3-Methylbutanimidamide hydrochloride by GC is challenging.

Causality Behind Method Selection: The compound's high polarity and low volatility make it unsuitable for direct GC analysis.[4] It will exhibit poor peak shape and may not elute from the column at all. Therefore, GC is only viable if the reactant and product can be converted into volatile, thermally stable derivatives. This adds complexity and potential for error, making HPLC the preferred method. However, if GC is the only available technique, derivatization is mandatory.

Protocol: GC-MS with Derivatization (Conceptual)

-

Sample Preparation & Derivatization:

-

Take an aliquot of the reaction mixture and quench as described for HPLC.

-

Evaporate the solvent under a stream of nitrogen.

-

Add a silylation agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

-

Heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the silylated derivatives of the amidine. This step must be rigorously optimized.

-

-

Instrumentation & Conditions:

-

GC System: Agilent 8890 GC with a 7693A Autosampler.

-

Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 80 °C) and ramp to a high temperature (e.g., 280 °C) to elute the derivatives.

-

Inlet: Split/Splitless, operated in split mode to avoid column overload.

-

Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometer (MS) for identification.

-

Trustworthiness Note: The derivatization step must be proven to be quantitative and reproducible for both the reactant and product to yield trustworthy kinetic data. This validation is often more time-consuming than developing an LC-MS method.

Chapter 2: Spectroscopic Techniques for Real-Time Analysis

Spectroscopic methods can provide a continuous, non-invasive window into the reaction as it happens.